molecular formula C18H19FN2O4S B2651126 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide CAS No. 946261-42-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2651126
CAS RN: 946261-42-3
M. Wt: 378.42
InChI Key: SBXPNHROZZSTBN-UHFFFAOYSA-N
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Description

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide” is a complex organic compound. It contains an isothiazolidine ring, which is a type of heterocyclic compound. This ring is fused with a 1,1-dioxide group. The compound also contains methoxyphenyl and fluorophenyl groups attached to an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isothiazolidine ring and the 1,1-dioxide group would likely contribute to the three-dimensional structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isothiazolidine ring and the 1,1-dioxide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Novel Antibacterial Agents

Research into oxazolidinone derivatives, like the one potentially related to the mentioned compound, has shown significant promise in the development of novel antibacterial agents. For example, oxazolidinones such as U-100592 and U-100766 have been evaluated for their in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. These studies suggest the potential for compounds within this class to address critical needs in antibiotic resistance (Zurenko et al., 1996).

Synthesis and Evaluation

Further research into structurally similar compounds, such as the synthesis of isoxazolinyl oxazolidinones , has demonstrated their efficacy against resistant Gram-positive and Gram-negative bacteria. This work emphasizes the role of chemical modification in enhancing the antibacterial properties of oxazolidinone derivatives, potentially offering a pathway for the development of more effective therapeutic agents (Varshney et al., 2009).

Diagnostic Applications

The compound DPA-714 , an analog within the oxazolidinone family, has been labeled with fluorine-18 for use in positron emission tomography (PET) imaging. This highlights an application in the diagnosis and monitoring of diseases, demonstrating the versatility of oxazolidinone derivatives beyond their antibacterial properties (Dollé et al., 2008).

Polymorphism Studies

The study of linezolid , another oxazolidinone antibiotic, in terms of its polymorphism, provides insight into the solid-state characteristics of these compounds. Understanding polymorphism is crucial for drug formulation and stability, underscoring the importance of comprehensive characterizations in pharmaceutical development (Maccaroni et al., 2008).

Anticancer Research

Modifications of oxazolidinone derivatives have also been explored for potential anticancer applications. For instance, the study of RWJ-416457 focuses on its properties as an antibiotic that could be repurposed for cancer treatment, highlighting the compound's unique structure and effectiveness against multi-drug-resistant bacteria, which may offer insights into its mechanism of action against cancer cells (Cheung et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For example, if it’s intended to be a pharmaceutical, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, improving its safety profile, and exploring its mechanism of action .

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-17-8-7-15(21-9-2-10-26(21,23)24)12-16(17)20-18(22)11-13-3-5-14(19)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXPNHROZZSTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide

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